molecular formula C20H20O5 B016376 Morachalcone A CAS No. 76472-88-3

Morachalcone A

Cat. No. B016376
CAS RN: 76472-88-3
M. Wt: 340.4 g/mol
InChI Key: NXBYIJSAISXPKJ-WEVVVXLNSA-N
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Description

Synthesis Analysis

Morachalcone A can be synthesized through advanced techniques involving C-prenylated intermediates. A notable method includes a Claisen–Schmidt condensation followed by a Florisil®-catalyzed [1,3]-sigmatropic rearrangement of a prenyl phenyl ether (Romano & Casillas, 2005). Additionally, a convergent synthesis applicable to the preparation of oxidized prenylchalcones has been reported, which relies on Claisen–Schmidt, Mitsunobu, and vinyl/benzyl Stille coupling operations (Brandt et al., 2013).

Molecular Structure Analysis

The molecular structure of Morachalcone A and related compounds has been thoroughly analyzed. Techniques such as single-crystal X-ray analysis have been employed to understand the planar molecular structures of similar compounds, revealing their packing in a herringbone arrangement and elucidating physicochemical properties through cyclic voltammetry (CV) and UV-vis spectra (Takimiya et al., 2005).

Chemical Reactions and Properties

Morachalcone A is involved in various chemical reactions, including the Claisen–Schmidt condensation, which is pivotal for its synthesis. The compound's reactivity has been explored in the context of carbonic anhydrase inhibition activities, demonstrating the potential for moderate to good inhibitory activities (Arslan et al., 2016).

Physical Properties Analysis

The physical properties of Morachalcone A are closely related to its structure, with analyses focusing on its crystalline and molecular structure. These studies provide insights into the compound's stability, molecular packing, and intermolecular interactions, which are crucial for understanding its physical behavior and potential applications (Escobar et al., 2014).

Chemical Properties Analysis

Morachalcone A exhibits a range of chemical properties that are significant for its biological activities. These properties have been studied through various synthetic approaches and characterization techniques, shedding light on the compound's reactivity, stability, and interaction with biological targets. Notably, the synthesis and characterization of novel derivatives have provided insights into the chemical versatility of Morachalcone A and related compounds (Liu, Feng, & Yin, 2013).

Scientific Research Applications

  • Antioxidant Activity

    • Field : Pharmacology
    • Application : Chalcones have a radical quenching property due to the presence of phenolic groups . This property has led researchers to investigate chalcone-rich plant extracts for therapeutically useful compounds .
    • Methods : The antioxidant activity of chalcones can be assessed using various in vitro methods, such as the ethylenediaminetetraacetate (EDTA) method .
    • Results : Some chalcone derivatives have shown excellent inhibitory activity, better than the standard EDTA .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Chalcones have been found to exhibit antimicrobial activity against various microorganisms .
    • Methods : The antimicrobial activity of chalcones can be assessed using in vitro methods, such as the disk diffusion method or broth dilution method .
    • Results : Some chalcone derivatives have shown activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) between 0.4 and 0.6 mg/mL .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Chalcones have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
    • Methods : The anti-inflammatory activity of chalcones can be assessed using various in vitro and in vivo methods, such as the carrageenan-induced paw edema test .
    • Results : Some chalcone derivatives have shown significant anti-inflammatory activity, comparable to standard drugs .
  • Anticancer Activity

    • Field : Oncology
    • Application : Chalcones have been found to exhibit anticancer activity against various types of cancer cells .
    • Methods : The anticancer activity of chalcones can be assessed using in vitro methods, such as the MTT assay .
    • Results : Some chalcone derivatives have shown cytotoxic activity against cancer cell lines, with IC50 values in the micromolar range .

Safety And Hazards

The safety data sheet for Morachalcone A suggests that it should be handled with care. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBYIJSAISXPKJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317253
Record name Morachalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morachalcone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Morachalcone A

CAS RN

76472-88-3
Record name Morachalcone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76472-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morachalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morachalcone A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morachalcone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 205 °C
Record name Morachalcone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
DR Brandt, KM Pannone, JJ Romano, EG Casillas - Tetrahedron, 2013 - Elsevier
… The synthetic strategy was applied towards the preparation of the natural products morachalcone A and isogemichalcones B & C, allowing their preparation in less than 10 steps and 6–…
Number of citations: 25 www.sciencedirect.com
JJ Romano, E Casillas - Tetrahedron letters, 2005 - Elsevier
… The current study focuses on the synthesis of one of the aforementioned isolates of the mulberry tree, morachalcone A (1). Morachalcone A is an attractive target, exhibiting …
Number of citations: 22 www.sciencedirect.com
YJ Kang, AR Han, HY Min, JY Hong, EK Seo, SK Lee - 2009 - jcpjournal.org
… of morachalcone A isolated from the heartwood of Artocarpus communis as anti-inflammatory or cancer chemopreventive agent. Morachalcone A … analysis, morachalcone A showed the …
Number of citations: 7 www.jcpjournal.org
ZP Zheng, KW Cheng, Q Zhu, XC Wang… - Journal of agricultural …, 2010 - ACS Publications
… and morachalcone A, were the two strongest inhibitors among the isolated compounds, with IC 50 values of 0.062 and 0.14 μM, respectively. Morachalcone A isolated from the stem of M…
Number of citations: 162 pubs.acs.org
R Kurniawan, E Hermawati, R Hertadi… - EurAsian Journal of …, 2020 - search.ebscohost.com
… We confirm the biotransformation of morachalcone A to kuwanon J using Diels-Alderase from a root culture of M. shalun, establishing the intermolecular [4 + 2]cycloaddition reaction by …
Number of citations: 0 search.ebscohost.com
KH Seo, DY Lee, RH Jeong, DS Lee… - Journal of Medicinal …, 2015 - liebertpub.com
… KEY WORDS: artoindonesianin O HT22 morachalcone A Morus alba L. neuroprotection … identification of the flavonoids as isobavachalcone (2),9 morachalcone A (3),10 quercetin (4),11 …
Number of citations: 65 www.liebertpub.com
L Wen, T Zhou, Y Jiang, L Gong, B Yang - Phytomedicine, 2021 - Elsevier
… Four prenylated phenolics, including isobavachalcone, morachalcone B, moracin N and morachalcone A were isolated and identified from mulberry leaf. Their levels in fresh mulberry …
Number of citations: 12 www.sciencedirect.com
L Zhang, G Tao, J Chen, ZP Zheng - Molecules, 2016 - mdpi.com
… 2,4,2′,4′-Tetrahydroxychalcone and morachalcone A, two … ′,4′-tetrahydroxychalcone, morachalcone A, oxyresveratrol, … ′,4′-tetrahydroxychalcone and morachalcone A in M. alba …
Number of citations: 55 www.mdpi.com
GDWF Kapche, CD Fozing, JH Donfack, GW Fotso… - Phytochemistry, 2009 - Elsevier
… Along with these compounds, 3β-acetoxyurs-12-en-11-one, marsformoxide, moracin C, moracin M, moracin K, artocarpesin, cycloartocarpesin, morachalcone A were also isolated. Four …
Number of citations: 83 www.sciencedirect.com
G Michael, P Amirudin, H Achmad, W Aty - 2018 - pesquisa.bvsalud.org
… prenylated chalcone compound, Morachalcone A. To further … becomes important to determine morachalcone A in plasma. … [HPLC] method to determine morachalcone A in rabbit plasma. …
Number of citations: 0 pesquisa.bvsalud.org

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